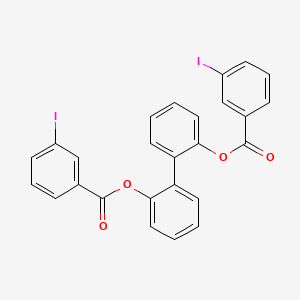
Biphenyl-2,2'-diyl bis(3-iodobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-2,2’-diyl bis(3-iodobenzoate) is an organic compound that consists of a biphenyl core with two 3-iodobenzoate groups attached at the 2,2’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-2,2’-diyl bis(3-iodobenzoate) typically involves the reaction of biphenyl-2,2’-diol with 3-iodobenzoic acid or its derivatives. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Biphenyl-2,2’-diyl bis(3-iodobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 3-iodobenzoate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The biphenyl core can participate in redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield biphenyl-2,2’-diyl bis(3-aminobenzoate) .
科学的研究の応用
Biphenyl-2,2’-diyl bis(3-iodobenzoate) has several applications in scientific research:
作用機序
The mechanism of action of biphenyl-2,2’-diyl bis(3-iodobenzoate) depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, or other proteins involved in biological pathways .
類似化合物との比較
Similar Compounds
Biphenyl-2,2’-diyl bis(4-iodobenzoate): Similar structure but with iodine atoms at the 4-position of the benzoate groups.
Biphenyl-2,2’-diyl bis(3-bromobenzoate): Similar structure but with bromine atoms instead of iodine.
Biphenyl-2,2’-diyl bis(3-chlorobenzoate): Similar structure but with chlorine atoms instead of iodine.
Uniqueness
Biphenyl-2,2’-diyl bis(3-iodobenzoate) is unique due to the presence of iodine atoms, which can participate in specific types of chemical reactions, such as halogen bonding and substitution reactions. This makes it a versatile compound for various synthetic and research applications .
特性
分子式 |
C26H16I2O4 |
|---|---|
分子量 |
646.2 g/mol |
IUPAC名 |
[2-[2-(3-iodobenzoyl)oxyphenyl]phenyl] 3-iodobenzoate |
InChI |
InChI=1S/C26H16I2O4/c27-19-9-5-7-17(15-19)25(29)31-23-13-3-1-11-21(23)22-12-2-4-14-24(22)32-26(30)18-8-6-10-20(28)16-18/h1-16H |
InChIキー |
ZTASMRZGSQSHFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)I)OC(=O)C4=CC(=CC=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















